(3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine oxalate
Overview
Description
(3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine oxalate is an organic compound that features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, a pyridin-3-ylmethyl group, and an amine group. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine oxalate typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reductive amination reaction with pyridin-3-ylmethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Oxalate Formation: The resulting (3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine oxalate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of the corresponding secondary amine.
Substitution: Formation of various substituted benzyl or pyridinyl derivatives.
Scientific Research Applications
(3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine oxalate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethoxy-benzyl)-pyridin-2-ylmethyl-amine oxalate
- (3,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine oxalate
- (3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride
Uniqueness
(3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine oxalate is unique due to its specific substitution pattern on the benzyl and pyridinyl groups, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2.C2H2O4/c1-18-14-6-5-12(8-15(14)19-2)9-17-11-13-4-3-7-16-10-13;3-1(4)2(5)6/h3-8,10,17H,9,11H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWJIBOQHNIRCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CN=CC=C2)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050161-44-8 | |
Record name | 3-Pyridinemethanamine, N-[(3,4-dimethoxyphenyl)methyl]-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1050161-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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